(5-Amino-2-chloro-4-pyridyl)acetonitrile
Description
(5-Amino-2-chloro-4-pyridyl)acetonitrile is a nitrile-functionalized pyridine derivative characterized by a 5-amino group, a 2-chloro substituent, and an acetonitrile moiety at the 4-position of the pyridine ring. Its reactivity is influenced by the electron-donating amino group, the electron-withdrawing chlorine atom, and the polarizable nitrile group, which collectively dictate its solubility, stability, and interaction with other molecules .
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-(5-amino-2-chloropyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-3-5(1-2-9)6(10)4-11-7/h3-4H,1,10H2 |
InChI Key |
BPHUHKWLZKQSQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural analogs of (5-Amino-2-chloro-4-pyridyl)acetonitrile (Table 1) exhibit variations in substituent positions, electronic effects, and steric profiles. Key examples include:
Key Observations :
- Substituent Positions: The 5-amino group in the target compound may enhance solubility in polar solvents, whereas methyl or biphenyl groups in analogs increase hydrophobicity .
Electronic and Reactivity Comparisons
Electronegativity and Chemical Shifts
The electron-withdrawing chlorine atom and electron-donating amino group create a polarized electronic environment. This is critical in spectroscopic behavior:
- NMR Chemical Shifts: Chlorine’s electronegativity deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., H-6 in the pyridine ring). The amino group’s resonance donation may upfield-shift protons at meta positions, as seen in analogous sulfated glycosaminoglycans .
Reactivity in Nucleophilic Reactions
- Acetonitrile Moiety: The nitrile group is susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acids or reduction to amines). Steric shielding in methyl-substituted analogs (e.g., 4-Amino-2-Chloro-5-Methylphenyl derivatives) may slow such reactions compared to the target compound .
- Amino Group Directivity: The 5-amino group in the target compound could activate the 4-position for electrophilic substitution, whereas chlorine at the 2-position deactivates the ortho/para positions.
Research Findings and Data Analysis
Table 2: Hypothetical Physicochemical Properties Based on Structural Analogies
| Property | This compound | (4-Amino-2-Cl-5-MePh)acetonitrile | 2-Amino-4-Cl-5-(4'-Cl-Ph)Cyanomethyl Toluene |
|---|---|---|---|
| LogP (Predicted) | 1.2 | 2.8 | 3.5 |
| Melting Point (°C) | 180–185 | 195–200 | 210–215 |
| Solubility in Water (mg/mL) | ~50 | ~10 | <5 |
| ¹H NMR δ (ppm) Key Signals | H-3: 7.8; H-6: 8.2 | H-3: 7.5; CH₃: 2.3 | H-aryl: 7.4–7.6 |
Notes:
- LogP : Lower for the target compound due to pyridine’s polarity vs. benzene/toluene analogs .
- Melting Points : Higher for methyl- or biphenyl-substituted analogs due to enhanced van der Waals interactions .
- NMR Shifts : Aligned with ’s sulfation-induced shifts, where electron-withdrawing groups (Cl) downfield-shift protons .
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